

Unveiling Dadahol A: A Technical Primer on its Discovery, Origin, and Biological Activity

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Compound of Interest

Compound Name:	Dadahol A
Cat. No.:	B13640893

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A comprehensive technical guide detailing the discovery, botanical origin, and biological activities of the neolignan **Dadahol A**. This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth information on the compound's isolation, structural elucidation, and its inhibitory effects on cyclooxygenase enzymes.

Executive Summary

Dadahol A is a naturally occurring neolignan that, along with its counterpart Dadahol B, was first isolated from the twigs of *Artocarpus dadah*, a plant belonging to the Moraceae family. Initial reports erroneously cited its origin as *Morus alba* (White Mulberry), a discrepancy that is clarified by the primary literature. Spectroscopic and chemical analysis established the unique structures of these compounds. Subsequent biological evaluation revealed their activity as inhibitors of cyclooxygenase (COX) enzymes, key mediators of the inflammatory pathway. This guide provides the quantitative data on their inhibitory potency, details the experimental protocols for their isolation and biological assessment, and visualizes the relevant biological and experimental workflows.

Discovery and Origin

Dadahol A and Dadahol B were first discovered and isolated by a team of researchers led by Su et al., as documented in the *Journal of Natural Products*^[1]. The compounds were extracted

from the ethyl acetate-soluble fraction of the twigs of *Artocarpus dadah*[1]. This finding is significant as it corrects earlier, less substantiated claims that **Dadahol A** originated from *Morus alba*. The isolation of these novel neolignans expanded the known phytochemical profile of the *Artocarpus* genus.

The discovery was part of a broader investigation into the chemical constituents of *Artocarpus dadah* bark and twigs, which also led to the identification of several other known and novel compounds, including prenylated stilbenoids and a new benzofuran derivative[1].

Quantitative Data: Cyclooxygenase Inhibition

Dadahol A and Dadahol B were evaluated for their inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency.

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)
Dadahol A	>100	>100
Dadahol B	>100	>100
Indomethacin (Control)	0.09	1.9

Data sourced from Su et al., *J. Nat. Prod.*, 2002.

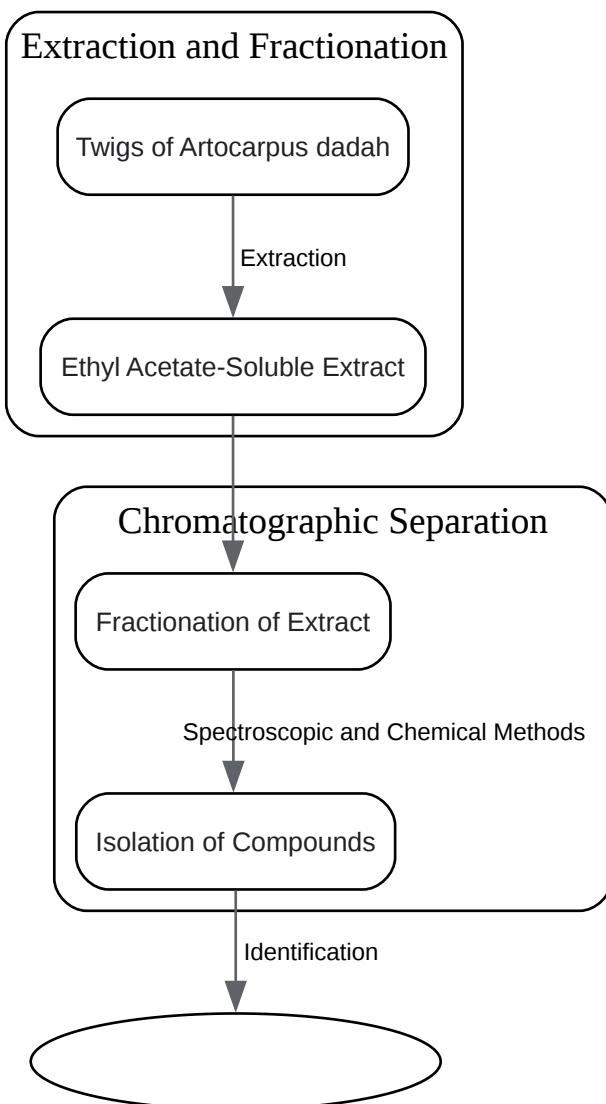
The results indicate that under the assay conditions used in the original study, both **Dadahol A** and Dadahol B were inactive as inhibitors of COX-1 and COX-2 at concentrations up to 100 μM[1].

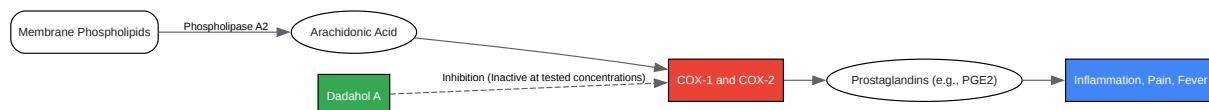
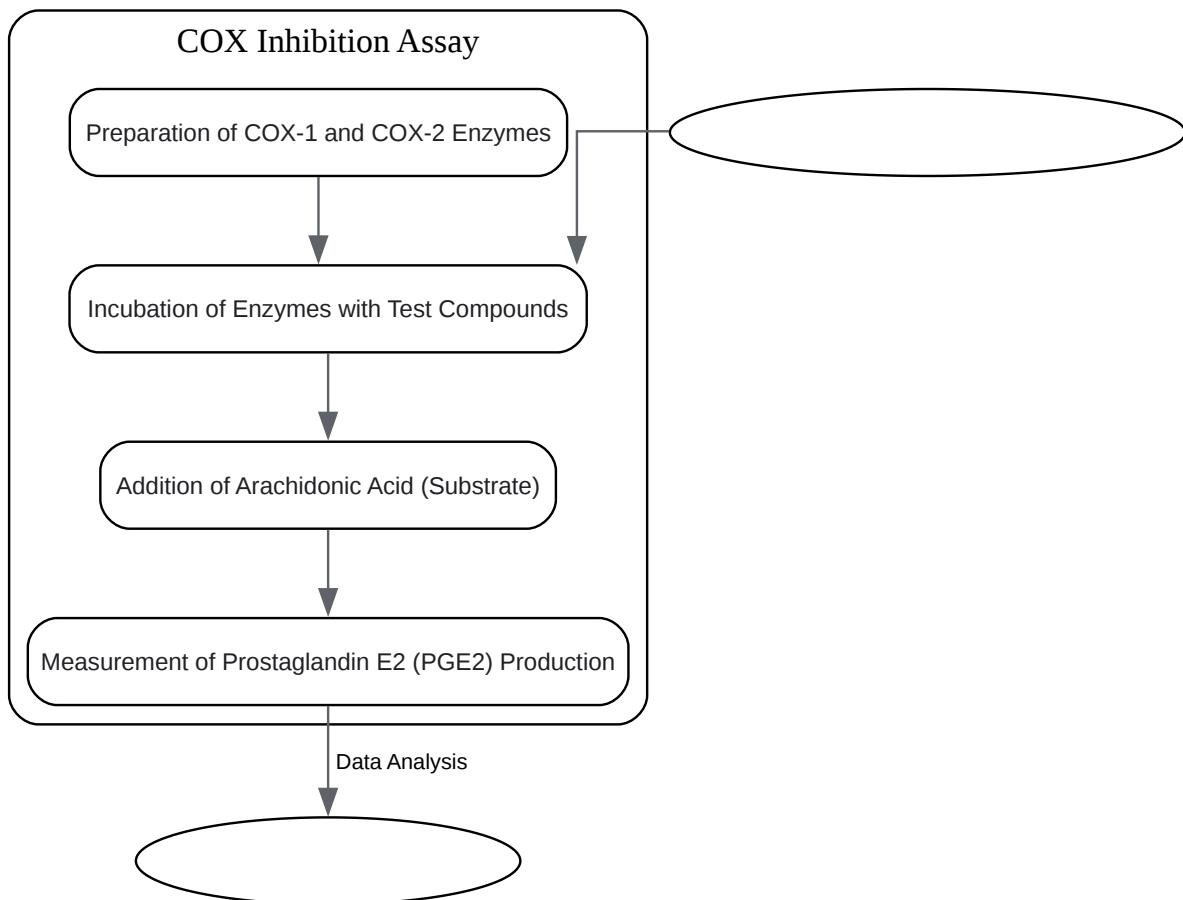
Experimental Protocols

The following sections provide a detailed methodology for the key experiments as described in the primary literature.

Isolation of Dadahol A and B

The process of isolating **Dadahol A** and B involved a multi-step extraction and chromatographic procedure.





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References

- 1. Constituents of the bark and twigs of *Artocarpus dadah* with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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